molecular formula C8H5ClF3NO2 B1408080 3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227571-17-6

3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1408080
CAS No.: 1227571-17-6
M. Wt: 239.58 g/mol
InChI Key: KQPKBIHSYRHVFO-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the third position, a trifluoromethyl group at the second position, and an acetic acid moiety at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the chlorination of 2-(trifluoromethyl)pyridine, followed by carboxylation to introduce the acetic acid group . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution and functionalization.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential as herbicides and pesticides. The compound’s stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to target proteins, while the chloro group can influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

  • 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid

Comparison: Compared to its analogs, 3-Chloro-2-(trifluoromethyl)pyridine-4-acetic acid is unique due to the specific positioning of its functional groups. The presence of the acetic acid moiety at the fourth position provides additional reactivity and potential for derivatization. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-6-4(3-5(14)15)1-2-13-7(6)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPKBIHSYRHVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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